WAY-200070: A Technical Guide to a Selective ERβ Agonist
WAY-200070: A Technical Guide to a Selective ERβ Agonist
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-200070 is a potent and highly selective synthetic, nonsteroidal agonist for the Estrogen Receptor β (ERβ).[1] This document provides a comprehensive technical overview of WAY-200070, detailing its primary functions, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of selective ERβ modulation. The primary functions of WAY-200070 that have been investigated are its anxiolytic/antidepressant and antidiabetic properties.[1][2] Due to its high selectivity for ERβ over ERα, WAY-200070 is largely inactive in classical estrogenic assays, such as those measuring uterotrophic effects or osteopenia, suggesting a favorable safety profile.[1]
Core Compound Properties
| Property | Value | Reference |
| IUPAC Name | 4-(7-Bromo-5-hydroxy-3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,5-dien-1-one | [1] |
| CAS Number | 440122-66-7 | [1] |
| Molecular Formula | C13H8BrNO3 | [1] |
| Molar Mass | 306.115 g/mol | [1] |
Primary Function: Selective Estrogen Receptor β (ERβ) Agonism
WAY-200070 exhibits a high affinity and selectivity for ERβ. This selectivity is a key characteristic, as it allows for the targeted modulation of ERβ-mediated signaling pathways while minimizing the effects associated with Estrogen Receptor α (ERα) activation.
Receptor Binding Affinity and Selectivity
| Receptor | EC50 / IC50 | Selectivity (fold) | Reference |
| ERβ | 2 nM (EC50) | 68-fold vs. ERα | [1] |
| ERα | 155 nM (EC50) | - | [1] |
Anxiolytic and Antidepressant Effects
In preclinical studies, WAY-200070 has demonstrated significant anxiolytic and antidepressant-like effects. These effects are attributed to its ability to modulate serotonergic and dopaminergic neurotransmission in the central nervous system.[1]
Effects on Neurotransmitter Systems
Administration of WAY-200070 (30 mg/kg, s.c.) in wild-type mice resulted in:
-
A delayed, approximate 100% increase in serotonin (B10506) (5-HT) in the striatum.[1][3]
-
A delayed, approximate 50% increase in dopamine (B1211576) in the striatum, which was sustained for 90 to 240 minutes.[1][3]
These effects were absent in ERβ knockout (KO) mice, confirming that the mechanism of action is mediated through ERβ.[1][3]
Key Behavioral Studies
| Experimental Model | Dosage and Administration | Key Findings | Reference |
| Tail Suspension Test | 30 mg/kg, s.c. in mice | Reduced immobility time, indicating an antidepressant-like effect. | [1][4] |
| Four-Plate Test | 30 mg/kg in mice | Increased the number of punished crossings, suggesting an anxiolytic-like effect. | [1] |
| Stress-Induced Hyperthermia | 30 mg/kg in mice | Attenuated the hyperthermic response to stress, indicative of anxiolytic properties. | [1] |
Antidiabetic Potential
WAY-200070 has also been investigated for its potential in treating type 2 diabetes. Studies have shown that it can improve glucose homeostasis and enhance pancreatic β-cell function and mass.[2][5][6]
Effects on Glucose Metabolism and Insulin (B600854) Secretion
-
In vitro: In isolated mouse and human pancreatic islets, WAY-200070 enhanced glucose-stimulated insulin secretion (GSIS).[2] A maximal effect in human islets was observed at a dose of 100 nmol/L.[2]
-
In vivo: A single administration of WAY-200070 in mice led to increased plasma insulin levels and an improved response to a glucose load.[2] Two weeks of treatment increased glucose-induced insulin release, enhanced pancreatic β-cell mass, and improved overall glucose and insulin sensitivity.[2][5]
Dose-Response in Glucose Tolerance
In an intraperitoneal glucose tolerance test (IGTT) in C57BL/6 male mice, various doses of WAY-200070 were administered alongside a glucose challenge (2 g/kg).
| WAY-200070 Dose (mg/kg, i.p.) | Effect on Glucose Sensitivity | Reference |
| 3 | No significant improvement | [2][7] |
| 10 | Significant improvement | [2][7] |
| 30 | Improvement (not statistically significant) | [2][7] |
Signaling Pathways
The therapeutic effects of WAY-200070 are mediated through the activation of ERβ and subsequent downstream signaling cascades.
Neuronal Signaling Pathway
Activation of ERβ in neurons by WAY-200070 initiates a signaling cascade that is thought to underlie its anxiolytic and antidepressant effects. This involves the modulation of key neurotransmitter systems.
Caption: Neuronal signaling pathway of WAY-200070.
Pancreatic β-Cell Signaling Pathway
In pancreatic β-cells, WAY-200070-mediated ERβ activation enhances insulin secretion and promotes β-cell health, contributing to its antidiabetic effects.
Caption: Pancreatic β-cell signaling of WAY-200070.
Experimental Protocols
In Vivo Behavioral Assays
-
Objective: To assess antidepressant-like activity.
-
Apparatus: A chamber where mice can be suspended by their tails, preventing them from escaping or holding onto surfaces.
-
Procedure:
-
Mice are individually suspended by their tails using adhesive tape.
-
The duration of immobility is recorded over a 6-minute period.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
WAY-200070 Administration: 30 mg/kg administered subcutaneously (s.c.).[1][4]
-
Objective: To evaluate anxiolytic-like effects.
-
Apparatus: A square chamber with a floor composed of four metal plates.
-
Procedure:
-
Mice are placed in the chamber and allowed a brief habituation period.
-
When a mouse crosses from one plate to another, a mild, brief electric footshock is delivered.
-
The number of punished crossings is recorded over a 60-second period.
-
An increase in the number of punished crossings suggests an anxiolytic effect.[8]
-
-
WAY-200070 Administration: 30 mg/kg.[1]
-
Objective: To measure anxiolytic-like activity.
-
Procedure:
-
The basal rectal temperature of a mouse is measured (T1).
-
The mouse is subjected to the stress of the initial temperature measurement.
-
After a 10-minute interval, the rectal temperature is measured again (T2).
-
The difference (T2 - T1) represents the stress-induced hyperthermia.
-
A reduction in this temperature difference indicates an anxiolytic-like effect.
-
-
WAY-200070 Administration: 30 mg/kg.[1]
In Vivo Microdialysis for Neurotransmitter Measurement
-
Objective: To measure extracellular levels of dopamine and serotonin in the striatum.
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized mouse.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Dialysate samples are collected at regular intervals.
-
Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
WAY-200070 Administration: 30 mg/kg, s.c.[1]
In Vivo Glucose Homeostasis Assessment
-
Objective: To assess glucose clearance and insulin sensitivity.
-
Procedure:
-
Mice are fasted overnight.
-
A baseline blood glucose level is measured.
-
WAY-200070 or vehicle is administered intraperitoneally (i.p.).
-
Immediately following, a glucose solution (2 g/kg) is administered i.p.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-injection.
-
The area under the curve (AUC) for glucose is calculated to determine glucose tolerance.
-
In Vitro Insulin Secretion Assay
-
Objective: To measure the effect of WAY-200070 on glucose-stimulated insulin secretion from pancreatic islets.
-
Procedure:
-
Pancreatic islets are isolated from mice or humans.
-
Islets are pre-incubated in a low-glucose medium.
-
Islets are then incubated in media with varying concentrations of glucose (e.g., low, medium, high) in the presence or absence of WAY-200070.
-
After incubation, the supernatant is collected.
-
Insulin concentration in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Experimental Workflow Diagram
References
- 1. WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antidiabetic actions of an estrogen receptor β selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Four plate test (Aron test) [panlab.com]
